N,N-Dimethyl-N'-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea
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Overview
Description
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is an organic compound characterized by its unique structure, which includes a urea moiety linked to a phenylprop-2-en-1-yl group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea typically involves the reaction of N,N-dimethylurea with 4-[(3-phenylprop-2-en-1-yl)oxy]phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Solvents such as dichloromethane or toluene are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding epoxides or ketones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Amines, alcohols
Substitution: Various urea derivatives
Scientific Research Applications
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}carbamate: Similar structure but with a carbamate group instead of the urea moiety.
Uniqueness
N,N-Dimethyl-N’-{4-[(3-phenylprop-2-en-1-yl)oxy]phenyl}urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80030-45-1 |
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Molecular Formula |
C18H20N2O2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,1-dimethyl-3-[4-(3-phenylprop-2-enoxy)phenyl]urea |
InChI |
InChI=1S/C18H20N2O2/c1-20(2)18(21)19-16-10-12-17(13-11-16)22-14-6-9-15-7-4-3-5-8-15/h3-13H,14H2,1-2H3,(H,19,21) |
InChI Key |
PGDQAPFTMKUGMZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC1=CC=C(C=C1)OCC=CC2=CC=CC=C2 |
Origin of Product |
United States |
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